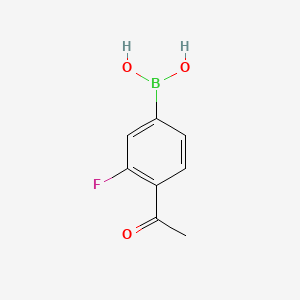

4-Acetyl-3-fluorophenylboronic acid

概要

説明

4-Acetyl-3-fluorophenylboronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of both an acetyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. This compound is valuable in organic synthesis, particularly in the area of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

作用機序

Target of Action

4-Acetyl-3-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, the this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, including biologically active terphenyls .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and development in chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

4-Acetyl-3-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including serine proteases and kinase enzymes, which are essential for cell signaling and metabolic processes . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of certain kinase enzymes, leading to alterations in cell signaling pathways that regulate cell growth and proliferation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes . This interaction can lead to the inhibition of enzyme function, thereby affecting various biochemical pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, potentially affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular stress and apoptosis, due to its potent inhibitory effects on essential enzymes and proteins . These findings highlight the importance of optimizing dosage levels to achieve the desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various biochemical pathways. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of amino acids, lipids, and carbohydrates, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound within different cellular compartments, ensuring its availability for biochemical reactions. Additionally, the distribution of this compound within tissues can be influenced by factors such as tissue permeability and blood flow, which affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with specific biomolecules and its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-fluorophenylboronic acid typically involves the borylation of 4-acetyl-3-fluorophenyl halides using boron reagents. One common method is the palladium-catalyzed borylation reaction, where 4-acetyl-3-fluorophenyl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-Acetyl-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl halide and the boronic acid compound in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

Substitution: The acetyl and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Formed from oxidation of the boronic acid group.

科学的研究の応用

4-Acetyl-3-fluorophenylboronic acid has diverse applications in scientific research:

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is explored for developing novel therapeutic agents.

Radiofluorination: The presence of the fluorine atom allows for potential radiofluorination, making it useful in Positron Emission Tomography (PET) imaging for disease diagnosis and monitoring.

類似化合物との比較

Similar Compounds

4-Fluorophenylboronic Acid: Similar in structure but lacks the acetyl group.

3-Fluorophenylboronic Acid: Similar in structure but the fluorine atom is positioned differently.

4-Acetylphenylboronic Acid: Similar in structure but lacks the fluorine atom.

Uniqueness

4-Acetyl-3-fluorophenylboronic acid is unique due to the presence of both an acetyl and a fluorine functional group.

生物活性

4-Acetyl-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 177.96 g/mol. The compound features an acetyl group and a fluorine atom attached to a phenylboronic acid structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in pro-inflammatory pathways, potentially exerting anti-inflammatory effects.

- Protein Binding : The compound's boronic acid group allows it to form reversible covalent bonds with diols, which can be exploited for selective binding to proteins involved in metabolic processes.

Case Studies

- Inhibition of Cyclin-G Associated Kinase (GAK) : Research indicates that phenylboronic acids, including derivatives like this compound, can inhibit GAK, a promising target for antiviral therapies. These inhibitors showed low nanomolar binding affinities and demonstrated potential in disrupting viral lifecycle stages, such as entry and assembly in hepatitis C virus models .

- Glucose Monitoring Applications : The compound's ability to bind glucose reversibly has led to its exploration in glucose sensors. Studies have demonstrated that phenylboronic acid derivatives can effectively monitor glucose levels in biological fluids, presenting a non-enzymatic alternative for diabetes management .

In Vitro Studies

In vitro studies have highlighted the compound’s effects on cellular metabolism and gene expression. For instance, it influences oxidative stress responses by modulating the expression of genes associated with cellular redox states .

Stability and Degradation

The stability of this compound under various conditions is crucial for its biological efficacy. Research indicates that while the compound remains stable in neutral pH environments, it may degrade under alkaline conditions, leading to different biological activities from degradation products .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to other phenylboronic acid derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H8BFO2 | Contains acetyl group | Inhibits GAK; glucose binding |

| 4-Fluorophenylboronic acid | C6H6BFO | Lacks acetyl group | Anticancer properties; enzyme inhibition |

| 4-Bromophenylboronic acid | C6H6BBrO2 | Contains bromine substituent | Strong urease inhibitor |

特性

IUPAC Name |

(4-acetyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEPWJRNHLTYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478220 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481725-35-3 | |

| Record name | 4-Acetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。